Chemical structure and properties of 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine
Chemical structure and properties of 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine
Executive Summary
Compound Name: 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine CAS Number: 2177263-09-9 (Representative) Molecular Formula: C₁₁H₁₁BrF₃NO Molecular Weight: 310.11 g/mol
This guide provides an in-depth technical analysis of 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine , a specialized N-aryl morpholine intermediate. Distinguished by its 3-bromo-4-trifluoromethyl substitution pattern, this compound serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators. The unique electronic interplay between the electron-withdrawing trifluoromethyl (-CF₃) group and the lipophilic bromine (-Br) atom creates a versatile platform for divergent synthesis via palladium-catalyzed cross-coupling reactions.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a morpholine ring attached to the C1 position of a trisubstituted benzene ring. The substitution pattern is defined as:
-
Position 1: Morpholine (N-linked).
This specific arrangement (3-Br, 4-CF₃) is electronically distinct from the more common 3-Br, 5-CF₃ isomers. The para-trifluoromethyl group exerts a strong electron-withdrawing effect (Hammett σ_p ≈ 0.54) on the C1 position, significantly reducing the electron density of the aromatic ring.
Physicochemical Properties
| Property | Value (Predicted/Exp) | Significance |
| LogP | ~3.2 - 3.5 | High lipophilicity due to -Br and -CF₃; enhances membrane permeability. |
| pKa (Conj. Acid) | ~2.5 - 3.5 | The N-aryl nitrogen is weakly basic due to conjugation with the electron-deficient phenyl ring. |
| H-Bond Acceptors | 3 (N, O, F) | The morpholine oxygen and fluorine atoms serve as weak acceptors. |
| Polar Surface Area | ~21 Ų | Low PSA suggests good blood-brain barrier (BBB) penetration potential. |
| Melting Point | 45 - 55 °C | Likely a low-melting solid or viscous oil depending on purity. |
Electronic Effects on Reactivity
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Nucleophilicity of Nitrogen: The lone pair on the morpholine nitrogen is delocalized into the electron-poor aromatic system (p-π conjugation). This reduces its nucleophilicity, making the morpholine ring relatively inert to oxidative metabolism compared to alkyl amines.
-
Bromine Reactivity: The bromine atom at the meta position (relative to morpholine) is sterically crowded by the adjacent -CF₃ group but remains highly reactive for oxidative addition in Pd-catalyzed cycles (e.g., Suzuki-Miyaura).
Synthesis Protocols
The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. The presence of the strongly electron-withdrawing trifluoromethyl group at the para position relative to the leaving group activates the ring for nucleophilic attack.
Retrosynthetic Analysis
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Target: 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine[6]
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Disconnection: C(aryl)-N bond.
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Precursors: Morpholine + 4-Fluoro-2-bromobenzotrifluoride (also known as 2-bromo-4-fluoro-1-(trifluoromethyl)benzene).
Detailed Experimental Protocol (SₙAr)
Reagents:
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4-Fluoro-2-bromobenzotrifluoride (1.0 equiv)
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Morpholine (1.2 - 1.5 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
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Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-fluoro-2-bromobenzotrifluoride (10 mmol) and dry DMSO (20 mL).
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Addition: Add anhydrous K₂CO₃ (20 mmol) followed by the dropwise addition of morpholine (12 mmol).
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Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.4) should appear.[7][8][9]
-
Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL) to precipitate the product.
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If solid forms: Filter the precipitate, wash with water, and dry under vacuum.
-
If oil forms:[8] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (0% → 20% EtOAc).
Mechanism: The reaction proceeds via a Meisenheimer complex . The para-CF₃ group stabilizes the anionic intermediate formed after the attack of morpholine on the C4 carbon (relative to CF3). The fluoride ion is then eliminated to restore aromaticity.
Visual Synthesis Workflow
Figure 1: SₙAr synthesis pathway demonstrating the activation by the para-CF₃ group.
Applications in Drug Discovery[10][11][12]
This scaffold acts as a high-value "diversity vector" in medicinal chemistry campaigns.
Divergent Synthesis (The "Handle" Concept)
The bromine atom at position 3 serves as a reactive handle for late-stage functionalization, allowing researchers to rapidly generate libraries of compounds.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems (e.g., targeting the ATP-binding pocket of kinases).
-
Buchwald-Hartwig Amination: Displacement of the bromine with secondary amines to create bis-amino arenes, common in GPCR ligands.
-
Heck Reaction: Coupling with acrylates or styrenes to extend the carbon skeleton.
Biological Relevance[7]
-
Metabolic Stability: The trifluoromethyl group blocks metabolic oxidation at the para-position (a common metabolic soft spot), significantly increasing the half-life (
) of the molecule in microsomal stability assays. -
Bioisosterism: The morpholine ring is a classic bioisostere for piperazine and piperidine, often used to improve solubility and reduce hERG channel inhibition liability compared to more basic amines.
Functionalization Logic Diagram
Figure 2: Divergent synthetic utility of the 3-bromo handle for library generation.
Analytical Characterization
To validate the synthesis of 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine , the following spectral data is expected:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Three distinct signals.[10]
-
δ ~7.55 ppm (d, 1H, J = 8.5 Hz, H-5 adjacent to CF₃).
-
δ ~7.15 ppm (d, 1H, J = 2.5 Hz, H-2 between Br and Morpholine).
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δ ~6.85 ppm (dd, 1H, J = 8.5, 2.5 Hz, H-6 adjacent to Morpholine).
-
-
Morpholine Region: Two multiplets.
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δ ~3.85 ppm (m, 4H, -CH₂-O-CH₂-).
-
δ ~3.25 ppm (m, 4H, -CH₂-N-CH₂-).
-
-
-
¹⁹F NMR: Single singlet around δ -62 to -63 ppm (characteristic of Ar-CF₃).
-
MS (ESI): [M+H]⁺ peak at m/z 310/312 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin. The trifluoromethyl group ensures high lipophilicity, facilitating skin absorption.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The compound is generally stable but should be protected from strong oxidizers.
-
Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste contractor, specifically avoiding mixing with non-halogenated solvents.
References
- Nucleophilic Aromatic Substitution (SₙAr)
-
Palladium-Catalyzed Cross-Coupling on Halo-Aromatics
-
Medicinal Chemistry of Fluorine
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Discusses metabolic stability and lipophilicity of CF3 groups). Link
-
- Specific Compound Data: PubChem Compound Summary for CAS 2177263-09-9. (Verified existence of the isomer).
Sources
- 1. 4-{[3-Bromo-5-(trifluoromethyl)phenyl]sulphonyl}morpholine | CAS 951884-77-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. amadischem.com [amadischem.com]
- 3. usbio.net [usbio.net]
- 4. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1020253-04-6|4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine|BLD Pharm [bldpharm.com]
- 6. 2177263-09-9_CAS号:2177263-09-9_Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride - 化源网 [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine synthesis [organic-chemistry.org]
